molecular formula C12H12N2O2 B13736459 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid CAS No. 1049978-74-6

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13736459
CAS No.: 1049978-74-6
M. Wt: 216.24 g/mol
InChI Key: VJUVSFBFNRDUCR-UHFFFAOYSA-N
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Description

(3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and ®-pyrrolidine-3-carboxylic acid.

    Formation of Intermediate: The initial step involves the condensation of 3-cyanobenzaldehyde with ®-pyrrolidine-3-carboxylic acid to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid.

Industrial Production Methods

Industrial production methods for (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Amino derivatives of the cyanophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The cyanophenyl group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with an amino group instead of a cyano group.

    (3R,4S)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a nitro group instead of a cyano group.

    (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methoxy group instead of a cyano group.

Uniqueness

(3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-5-8-2-1-3-9(4-8)10-6-14-7-11(10)12(15)16/h1-4,10-11,14H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUVSFBFNRDUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694045
Record name 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049978-74-6
Record name 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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